molecular formula C12H13N B3068727 6-Isopropylisoquinoline CAS No. 790304-84-6

6-Isopropylisoquinoline

Cat. No. B3068727
CAS RN: 790304-84-6
M. Wt: 171.24 g/mol
InChI Key: ILBIJOWSHVGZPU-UHFFFAOYSA-N
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Description

6-Isopropylisoquinoline is a chemical compound with the molecular formula C12H13N . It is used in laboratory settings and for the manufacture of chemical compounds .

Scientific Research Applications

Anti-Tumor Activity

Isoquinoline derivatives, including those similar to 6-Isopropylisoquinoline, have shown potential in anti-tumor applications. For example, a novel isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid conjugated using tris(2-aminoethyl)amine exhibited promising anti-tumor activity with high therapeutic efficacy and low systemic toxicity (Gao et al., 2015). Similarly, various isoquinoline alkaloids have been found to possess antimicrobial, antibacterial, and antitumor properties, highlighting their potential as drug leads (Dembitsky et al., 2015).

Interaction with Nucleic Acids

Isoquinoline alkaloids have significant pharmacological and biological properties, including potential anticancer attributes. Their interaction with nucleic acids, although not fully understood, is a subject of ongoing research, providing insights for drug design (Bhadra & Kumar, 2011).

Antimalarial Activity

Research on isoquinoline derivatives has also explored their potential in antimalarial treatments. For instance, specific isoquinoline phenyl and isoquinoline triazole derivatives have shown promising antiplasmodial activity against various strains of Plasmodium falciparum (Theeramunkong et al., 2020).

Photoprotection and Antioxidant Capacity

Isoquinoline alkaloids' physicochemical and biological properties, including photoprotection and antioxidant capacity, have been explored. While some isoquinoline derivatives did not exhibit antioxidant capacity, others demonstrated potential as photosensitizers for singlet oxygen production and photoprotectors in cell cultures (Sobarzo-Sánchez et al., 2012).

Analgesic and Anti-Inflammatory Effects

Specific isoquinoline derivatives, such as 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, have shown analgesic and anti-inflammatory effects, suggesting their potential use as non-narcotic analgesics in medical practice (Rakhmanova et al., 2022).

Safety and Hazards

6-Isopropylisoquinoline is harmful if swallowed and toxic in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

6-propan-2-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-9(2)10-3-4-12-8-13-6-5-11(12)7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBIJOWSHVGZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-[(4-isopropylphenyl)methylene]-2,2-dimethoxyethanamine (5.0 g) was added to hot concentrated sulfuric acid (50 ml) at 140° C. dropwise over a period of 10 min. The mixture was stirred at this temperature for additional 10 min and cooled to RT. The mixture was basified with an aqueous solution of NaOH and the product was extracted with MTBE (6×75 ml). The combined organic layers were dried (MgSO4) and evaporated under reduced pressure. The residue was purified by flash chromatography on silica (pet. ether/EtOAc 9/1) to afford the titled compound as a solid (200 mg, 15%). TLC—Chloroform/methanol: (9.5/0.5): Rf=0.55. 1H NMR (CDCl3, 400 MHz) δ 1.28 (6H, d), 3.10 (1H, m), 7.49 (1H, d), 7.53 (2H, m), 7.89 (1H, d), 8.49 (1H, d), 9.19 (1H, s).
Name
N-[(4-isopropylphenyl)methylene]-2,2-dimethoxyethanamine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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